![molecular formula C23H31Cl2N7O B1680914 SCH 546738 CAS No. 906805-42-3](/img/structure/B1680914.png)
SCH 546738
描述
SCH 546738 是一种有效的口服活性、非竞争性 CXCR3 受体拮抗剂。 这种化合物因其对 CXCR3 受体的高亲和力而备受关注,其结合常数为 0.4 nM 。 CXCR3 受体及其配体在引导 Th1 炎症反应中起着至关重要的作用,这使得 this compound 成为治疗自身免疫性疾病和预防移植排斥反应的有希望的候选药物 .
科学研究应用
SCH 546738 is a selective and potent small molecule antagonist of the CXCR3 receptor . It has demonstrated efficacy in various preclinical disease models, suggesting its potential as a therapeutic strategy for autoimmune diseases and transplant rejection .
Scientific Research Applications
Autoimmune Diseases: The CXCR3 receptor and its ligands (CXCL9, CXCL10, and CXCL11) mediate Th1 inflammatory responses, making them potential therapeutic targets for autoimmune diseases like rheumatoid arthritis, multiple sclerosis, and psoriasis .
- Rheumatoid Arthritis: this compound attenuates disease development in mouse models of collagen-induced arthritis . Studies have shown that CXCR3 antagonism can reduce inflammation and cartilage damage in mouse and rat models of collagen-induced arthritis .
- Multiple Sclerosis: this compound significantly reduces disease severity in rat and mouse experimental autoimmune encephalomyelitis models . Combining this compound with interferon-β therapy has an additive effect on delaying disease onset and attenuating disease severity in mouse EAE models .
- Other Autoimmune/Inflammatory Conditions: this compound has shown promise in treating arthritis in CIA mice .
Transplant Rejection: this compound has demonstrated the ability to delay graft rejection and, when combined with cyclosporine, permits permanent engraftment in rat cardiac allograft transplant models .
- Cardiac Allograft Survival: this compound alone achieves dose-dependent prolongation of rat cardiac allograft survival .
Atherosclerosis: CXCR3 antagonism has been shown to attenuate atherosclerotic plaque formation .
Cancer Metastasis: CXCR3 antagonism has demonstrated the ability to inhibit lung metastasis .
Cardiotropism: this compound is effective against CD4+ T cell cardiotropism in pressure overload .
Pharmacological Properties
This compound is a non-competitive antagonist of the CXCR3 receptor .
- It binds to human CXCR3 with a high affinity of 0.4 nM .
- It displaces radiolabeled CXCL10 and CXCL11 from human CXCR3 with IC50 values ranging from 0.8 to 2.2 nM in a non-competitive manner .
- It inhibits CXCR3-mediated chemotaxis in human activated T cells with an IC90 of approximately 10 nM .
- This compound binds to CXCR3 receptor at an allosteric site and changes its conformation, which prevents the binding of both CXCL10 and CXCL11 .
Species | IC50 (nM) (CXCL10) |
---|---|
Human | 0.8 |
Monkey | 1.3 |
Dog | 6.4 |
Mouse | 5.9 |
Rat | 4.2 |
Preclinical Studies and Models
- Mouse Collagen-Induced Arthritis Model: this compound attenuates disease development in this model .
- Rat and Mouse Experimental Autoimmune Encephalomyelitis Models: this compound reduces disease severity in these models . The combination of IFN-β therapy and CXCR3 inhibition has an additive effect in the mouse EAE model .
- Rat Cardiac Allograft Transplantation Model: this compound delays graft rejection and, in combination with cyclosporine, permits permanent engraftment .
- Mouse AP Model: Administration of SCH546738 via gavage to AP mice .
作用机制
SCH 546738 通过高亲和力结合 CXCR3 受体发挥作用,从而抑制其天然配体 CXCL9、CXCL10 和 CXCL11 的结合 。这种抑制阻止了 CXCR3 受体的激活以及随后活化 T 细胞的趋化作用。 该化合物非竞争性的性质确保即使在存在高浓度天然配体的情况下,它也能有效地阻断受体 。 所涉及的分子靶点和通路包括 CXCR3 受体和介导炎症反应的下游信号通路 .
生化分析
Biochemical Properties
SCH 546738 plays a significant role in biochemical reactions by specifically inhibiting the CXCR3 receptor. This receptor is involved in the chemotaxis of immune cells, particularly T cells, towards sites of inflammation. This compound binds to the CXCR3 receptor with high affinity (0.4 nM) and displaces radiolabeled CXCL10 and CXCL11 from the receptor in a non-competitive manner . This inhibition prevents the activation and migration of T cells, thereby reducing inflammation and autoimmune responses.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It potently inhibits CXCR3-mediated chemotaxis in human activated T cells with an IC90 of approximately 10 nM . By blocking the CXCR3 receptor, this compound reduces the migration of T cells to inflammatory sites, thereby attenuating the inflammatory response. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the CXCR3 receptor .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CXCR3 receptor, which prevents the receptor from interacting with its natural ligands, CXCL9, CXCL10, and CXCL11 . This binding is non-competitive, meaning that this compound does not directly compete with the natural ligands for the same binding site. Instead, it binds to an allosteric site on the receptor, inducing a conformational change that inhibits receptor activation. This inhibition leads to a decrease in T cell chemotaxis and a reduction in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have stable and long-lasting effects. The compound maintains its inhibitory activity over extended periods, and its effects on cellular function have been observed in both in vitro and in vivo studies . This compound is stable under various experimental conditions, and its degradation products do not significantly impact its biological activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces inflammation and disease severity in models of autoimmune diseases such as collagen-induced arthritis and experimental autoimmune encephalomyelitis . Higher doses of this compound have been shown to prolong the survival of cardiac allografts in transplant models . At very high doses, this compound may exhibit toxic or adverse effects, although these effects are generally mild and manageable .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the CXCR3 receptor. The compound is metabolized by liver enzymes, and its metabolites are excreted through the kidneys . This compound does not significantly affect metabolic flux or metabolite levels, indicating that it has a relatively low impact on overall metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This compound is primarily localized in inflamed tissues, where it exerts its therapeutic effects by inhibiting the CXCR3 receptor .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with the CXCR3 receptor . The compound does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles . Its activity and function are primarily mediated through its interaction with the CXCR3 receptor on the cell surface .
准备方法
SCH 546738 的合成涉及多个步骤,包括中间体的制备以及其在特定条件下的后续反应。具体的合成路线和反应条件是专有的,未公开发布。 已知该化合物是通过一系列化学反应合成的,以确保其高纯度和功效 。 工业生产方法通常涉及使用优化的反应条件进行大规模合成,以最大限度地提高产率并减少杂质 .
化学反应分析
相似化合物的比较
SCH 546738 在其对 CXCR3 受体的高亲和力和非竞争性抑制方面是独一无二的。类似的化合物包括:
生物活性
SCH 546738 is a selective and potent non-competitive antagonist of the chemokine receptor CXCR3, which plays a critical role in mediating immune responses, particularly in autoimmune diseases and transplant rejection. This compound has demonstrated significant biological activity across various preclinical models, making it a promising candidate for therapeutic applications in conditions such as rheumatoid arthritis, multiple sclerosis, and other inflammatory diseases.
Pharmacological Properties
- Binding Affinity : this compound exhibits a high affinity for the human CXCR3 receptor, with an IC50 value ranging from 0.4 nM to 2.2 nM for displacing radiolabeled ligands (CXCL10 and CXCL11) from the receptor .
- Chemotaxis Inhibition : The compound effectively inhibits CXCR3-mediated chemotaxis in activated human T cells, with an IC90 of approximately 10 nM .
- Cross-Species Activity : this compound shows strong cross-species activity, with IC50 values for CXCL10 binding to CXCR3 in various species as follows:
Species | IC50 (nM) |
---|---|
Human | 0.8 |
Monkey | 1.3 |
Dog | 6.4 |
Mouse | 5.9 |
Rat | 4.2 |
This data indicates that this compound maintains its efficacy across different animal models, which is crucial for preclinical studies .
In Vivo Efficacy
- Autoimmune Models : In mouse models of collagen-induced arthritis (CIA) and experimental autoimmune encephalomyelitis (EAE), this compound significantly attenuates disease severity and progression .
- Transplantation Studies : The compound has been shown to prolong cardiac allograft survival in rat models significantly. Notably, when combined with cyclosporine A (CsA), it supports permanent engraftment, highlighting its potential role in improving transplant outcomes .
Mechanistic Insights
Recent studies have elucidated the mechanisms through which this compound exerts its effects:
- Differential Receptor Activation : Research indicates that this compound preferentially inhibits the CXCR3-A isoform over CXCR3-B, suggesting that targeted inhibition of specific receptor isoforms may enhance therapeutic strategies .
- Structural Analysis : Structural studies have revealed that this compound binds to an allosteric site between transmembrane domains TM5 and TM6 of CXCR3, stabilizing the receptor in an inactive state and preventing conformational changes necessary for activation .
Case Study: Experimental Autoimmune Encephalomyelitis (EAE)
In a study involving EAE models, administration of this compound resulted in:
- Reduced Clinical Scores : Mice treated with this compound exhibited lower clinical scores compared to controls.
- Histological Improvements : Examination of spinal cord tissues showed reduced inflammation and demyelination in treated animals .
Case Study: Collagen-Induced Arthritis (CIA)
In CIA models:
- Disease Progression : Administration of this compound led to a significant delay in disease onset and reduced severity compared to vehicle-treated groups.
- Mechanistic Observations : The compound's ability to inhibit T cell migration was confirmed through chemotaxis assays, correlating with observed clinical outcomes .
属性
IUPAC Name |
3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31Cl2N7O/c1-2-17-14-31(23-20(25)28-19(22(27)33)21(26)29-23)11-12-32(17)18-7-9-30(10-8-18)13-15-3-5-16(24)6-4-15/h3-6,17-18H,2,7-14H2,1H3,(H2,26,29)(H2,27,33)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDYJFWSPRQEAX-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=NC(=C(N=C4Cl)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=NC(=C(N=C4Cl)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475511 | |
Record name | 3-Amino-6-chloro-5-[(3S)-4-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906805-42-3 | |
Record name | SCH-546738 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906805423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-6-chloro-5-[(3S)-4-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCH-546738 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKR7RH5HBE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。